molecular formula C13H10FNO4S B8451825 2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene CAS No. 89303-18-4

2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene

Cat. No. B8451825
CAS RN: 89303-18-4
M. Wt: 295.29 g/mol
InChI Key: JUJNRYMMUSVJEW-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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properties

CAS RN

89303-18-4

Product Name

2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene

Molecular Formula

C13H10FNO4S

Molecular Weight

295.29 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C13H10FNO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

JUJNRYMMUSVJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of chloromethylphenyl sulfone (10.51 g, 55.13 mmol) in THF (110 mL) was added 5.9 mL (56 mmol) of 1-fluoro-4-nitrobenzene. The reaction mixture was chilled to 0° C., and 1.0 M potassium tert-butoxide in THF (145 mL, 145 mmol) was added dropwise. The reaction mixture was stirred under nitrogen at ambient temperature for one hour. Acetic acid (9 mL, 160 mmol) was then added. The reaction mixture was solvent evaporated and partitioned in brine and ethyl acetate. The organic phase was then dried with anhydrous magnesium sulfate, filtered and concentrated. The residue was stirred in diethyl ether, filtered and dried in vacuo at 73° C. for 12 hours. 2-Benzenesulfonylmethyl-4-fluoro-1-nitrobenzene as a light brown-yellow solid was obtained (10.24 g, 62.8%): MP: 169-171° C.; Mass spectrum (−EI, [M−H]−) m/z 294. 1HNMR (500 MHz, DMSO-d6): δ8.10-8.14 (m, 1H), 7.70-7.75 (m, 1H), 7.56-7.63 (m, 4H), 7.45-7.50 (m, 1H), 7.20 (dd, 1H, J=9.27 Hz and 2.81 Hz), 5.12 ppm (s, 2H). Elemental Analysis for C13H10FNO4S: Calcd: C, 52.88; H, 3.41; N, 4.74; Found: C, 52.63; H, 3.14; N, 4.66;
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10.51 g
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reactant
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5.9 mL
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110 mL
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145 mL
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9 mL
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Synthesis routes and methods II

Procedure details

4-nitro-fluorobenzene and phenylsulfonylmethyl chloride were reacted in dimethylsulfoxide in the presence of potassium tert.-butylate to form 4-nitro-3-(phenylsulfonylmethyl)-fluorobenzene which was reacted with N-hydroxy-phthalimide to form 0-[4-nitro-3-(phenylsulfonylmethyl)-phenoxy]-phthalimide which was reacted to obtain 0-[4-nitro-3-phenylsulfonylmethyl)-phenyl]-hydroxylamine melting at 195°-196° C.
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[Compound]
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potassium tert.-butylate
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